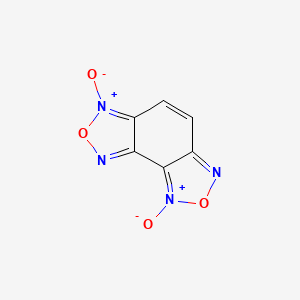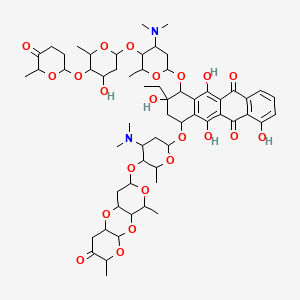
Troxacitabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Troxacitabine, also known by its brand name Troxatyl, is a nucleoside analog with potent anticancer activity. It is a beta-L-nucleoside analog that has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . This compound is unique due to its unnatural stereochemical configuration, which contributes to its efficacy and resistance to inactivation by cytidine deaminase .
Vorbereitungsmethoden
Troxacitabine is synthesized through a series of chemical reactions involving the formation of a dioxolane ring and the incorporation of a cytosine base. The synthetic route typically involves the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a protected cytosine derivative.
Deprotection and purification: The protected groups are removed, and the compound is purified to obtain this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products and to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Troxacitabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the biological activity of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Troxacitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It is used in research to understand the mechanisms of nucleoside analogs in cellular processes.
Medicine: this compound is being investigated for its potential in treating various cancers, including leukemia and solid tumors.
Wirkmechanismus
Troxacitabine exerts its effects by being activated by cellular kinases and incorporated into DNA, where it inhibits DNA replication. Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase, which enhances its efficacy. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Troxacitabine is often compared with other nucleoside analogs such as gemcitabine and cytarabine. While all these compounds share a similar mechanism of action, this compound is unique due to its beta-L-nucleoside configuration, which provides resistance to cytidine deaminase and enhances its stability and efficacy . Similar compounds include:
Gemcitabine: A deoxycytidine analog used in the treatment of various cancers.
Cytarabine: Another deoxycytidine analog used primarily in the treatment of leukemia.
This compound’s unique configuration and resistance to inactivation make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGZNYSEHTMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861381 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908827-81-6 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)







![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)



